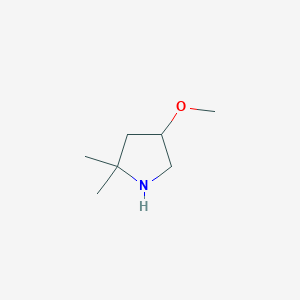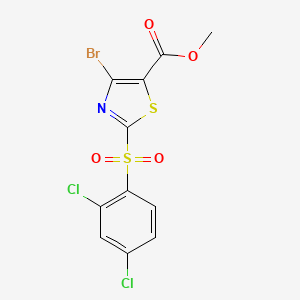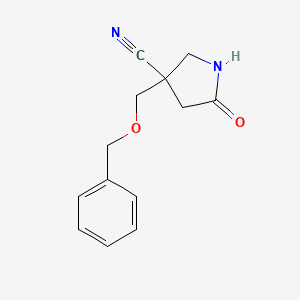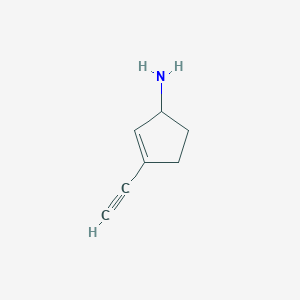![molecular formula C7H2Cl2N4 B12988742 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B12988742.png)
4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is a heterocyclic compound that belongs to the family of pyrazolopyridines. . The structure of this compound consists of a pyrazole ring fused with a pyridine ring, with chlorine atoms at the 4 and 6 positions and a cyano group at the 5 position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals. This reaction is catalyzed by trifluoracetic acid and proceeds under mild conditions to yield the desired product . Another method involves the use of amorphous carbon-supported sulfonic acid as a catalyst, which offers advantages such as low cost, non-toxicity, and operational simplicity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The use of solid catalysts like amorphous carbon-supported sulfonic acid can be particularly advantageous for industrial applications due to their stability and reusability .
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 4 and 6 positions can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups.
Coupling Reactions: Suzuki coupling reactions can be used to introduce aryl groups at specific positions.
Common Reagents and Conditions
Trifluoracetic Acid: Used as a catalyst in the condensation reaction.
Amorphous Carbon-Supported Sulfonic Acid: Used as a catalyst for various reactions.
Aryl Boronic Acids: Used in Suzuki coupling reactions
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can have different biological activities and properties .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile involves its interaction with specific molecular targets, such as TRKs. Upon binding to these receptors, the compound inhibits their kinase activity, thereby blocking downstream signaling pathways involved in cell proliferation and survival . This makes it a potential candidate for the development of anticancer therapies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-b]pyridine: A closely related compound with similar biological activities.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with potential anticancer activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibition properties.
Uniqueness
4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit TRKs with high specificity makes it a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C7H2Cl2N4 |
|---|---|
Poids moléculaire |
213.02 g/mol |
Nom IUPAC |
4,6-dichloro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile |
InChI |
InChI=1S/C7H2Cl2N4/c8-5-3(1-10)6(9)12-7-4(5)2-11-13-7/h2H,(H,11,12,13) |
Clé InChI |
SGONPJNXPPZELU-UHFFFAOYSA-N |
SMILES canonique |
C1=NNC2=NC(=C(C(=C21)Cl)C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Bromo-8-(2,3-difluorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12988682.png)
![5-Fluoro-3'-formyl-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12988684.png)



![(5AR,6R,6aS)-tert-butyl 3-chloro-5-oxo-5,5a,6,6a-tetrahydrocyclopropa[4,5]cyclopenta[1,2-c]pyridine-6-carboxylate](/img/structure/B12988721.png)

![2-(Tetrahydro-2H-pyran-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ol](/img/structure/B12988727.png)
![(1S,3R,4R)-3-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B12988730.png)
![3-(4-Fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B12988738.png)


